2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Description
2-(2-Ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound featuring a fused thiazoloquinoline core substituted with a 2-ethylphenyl group and methyl groups at positions 4, 4, and 6. This structure places it within a broader class of sulfur-containing quinoline derivatives, which are notable for their bioactivity in targeting kinases and other enzymes implicated in cancer and inflammatory diseases .
The compound’s structural uniqueness lies in its 2-ethylphenyl substituent, which may enhance lipophilicity and receptor binding compared to simpler aryl or alkyl derivatives. This modification is hypothesized to improve pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C21H22N2S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C21H22N2S2/c1-5-14-8-6-7-9-17(14)23-20(24)18-15-12-13(2)10-11-16(15)22-21(3,4)19(18)25-23/h6-12,22H,5H2,1-4H3 |
InChI Key |
XYXPNIKZQPLRER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-ETHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and quinoline derivatives under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the quinoline or thiazole rings are replaced by other substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is its potential as an anticancer agent. Research indicates that compounds with thiazole and quinoline moieties exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant antiproliferative effects.
Case Study: Anticancer Screening
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer).
- Methodology : MTT assay was employed to assess cell viability post-treatment with the compound.
- Findings : The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like paclitaxel .
Inhibition of Acetylcholinesterase
Another area of research involves the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, potentially improving cognitive functions.
Case Study: AChE Inhibition
- Experimental Setup : Compounds based on thiazole were synthesized and evaluated for AChE inhibitory activity.
- Results : Some derivatives showed significant inhibition with IC50 values around 2.7 µM, suggesting that modifications to the thiazoloquinoline structure could enhance efficacy against AChE .
Summary of Biological Activities
| Activity Type | Target Disease/Condition | IC50 Range (µg/mL) | Methodology |
|---|---|---|---|
| Anticancer | Breast Cancer | 1.9 - 7.52 | MTT Assay |
| Acetylcholinesterase Inhibition | Alzheimer's Disease | ~2.7 | In Vitro Assays |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their substituents:
Key Observations:
- Substituent Impact : The 2-ethylphenyl group in the target compound may confer stronger hydrophobic interactions with kinase ATP-binding pockets compared to the 4-chlorophenyl group in compound 2a .
- Core Heterocycle: Thiazoloquinoline (target compound) vs.
Table: Kinase Inhibition Profiles of Selected Analogues
*Hypothetical data for the target compound based on structural analogs.
Key Findings:
- Potency Trends : Electron-withdrawing groups (e.g., nitro in 2b) enhance NPM1-ALK inhibition but reduce cRAF selectivity, suggesting substituent-dependent trade-offs .
- Thiazoloquinoline vs. Dithioloquinoline: Dithioloquinoline derivatives (e.g., 2a, 2b) exhibit broad kinase inhibition, while thiazoloquinolines (target compound) may prioritize specific kinases due to steric and electronic differences .
Functional Advantages and Limitations
- Advantages of Target Compound :
- Limitations: Lack of direct IC50 data for the target compound necessitates further enzymatic assays. Potential for off-target effects due to structural similarity to non-selective kinase inhibitors (e.g., sorafenib) .
Biological Activity
The compound 2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a member of the thiazoloquinoline family, which has garnered interest due to its potential biological activities. This article reviews its biological activity based on various studies, focusing on antimicrobial properties, cytotoxicity against cancer cells, and other relevant pharmacological effects.
- Molecular Formula : C21H22N2S2
- Molecular Weight : 366.55 g/mol
- IUPAC Name : this compound
- CAS Number : 5594-1722
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various thiazoloquinolines against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 256 |
These results suggest that thiazoloquinolines can be effective against multidrug-resistant strains, indicating their potential for clinical applications in treating infections caused by resistant pathogens .
Cytotoxicity and Anticancer Activity
In vitro studies have also assessed the cytotoxic effects of thiazoloquinolines on various cancer cell lines. The compound demonstrated selective cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. This indicates a promising avenue for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, thiazoloquinolines have been investigated for their anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced pro-inflammatory cytokine production (TNF-alpha and IL-6), suggesting a potential role in managing inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Resistance :
A clinical study evaluated the efficacy of thiazoloquinolines against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with a MIC of 32 µg/mL against MRSA strains isolated from patients. -
Case Study on Cancer Cell Lines :
A research group tested various derivatives of thiazoloquinolines on different cancer cell lines and found that modifications in the side chains significantly enhanced cytotoxicity. The most potent derivative had an IC50 of 10 µM against MCF-7 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
